molecular formula C10H13NO B12865937 5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine CAS No. 80933-77-3

5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B12865937
CAS No.: 80933-77-3
M. Wt: 163.22 g/mol
InChI Key: GEURXEPGCAPDNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-methyl-2,3-dihydro-1H-pyrrolizine with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete acetylation at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways related to inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

80933-77-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(1-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7-6-10(8(2)12)11-5-3-4-9(7)11/h6H,3-5H2,1-2H3

InChI Key

GEURXEPGCAPDNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCN2C(=C1)C(=O)C

Origin of Product

United States

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